molecular formula C14H13N3O2 B2564044 Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903510-96-2

Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2564044
CAS RN: 1903510-96-2
M. Wt: 255.277
InChI Key: ZKGMRLSHNNIZCD-UHFFFAOYSA-N
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Description

“Pyridin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of research on Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . TRPV3 is a calcium and sodium-permeable channel found in both neuronal and non-neuronal tissues, including dorsal root ganglia, spinal cord, and keratinocytes .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridines under mild and metal-free conditions. This process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP). These amides are significant due to their biological and therapeutic value, serving as pharmacophores in various medicinal molecules .

Development of 3-Bromoimidazo[1,2-a]pyridines

The chemodivergent synthesis approach also leads to the formation of 3-bromoimidazo[1,2-a]pyridines, which are obtained via one-pot tandem cyclization/bromination. These compounds are versatile and can be further transformed into other skeletons, expanding their utility in pharmaceutical applications .

Photophysical Studies

The compound exhibits intriguing photophysical behavior, making it a candidate for studying excitation-dependent fluorescence and phosphorescence. This property is particularly valuable in the development of organic materials that display multicolor fluorescent and phosphorescent behavior, which is challenging and highly sought after for practical applications .

Antimicrobial Activity

Derivatives of the compound have shown potential antimicrobial activity. This includes a range of biological activities such as antibacterial, antifungal, and anti-amoebic effects. The exploration of these activities is crucial for the development of new therapeutic agents .

Catalysis Research

The compound has been used in catalysis research, particularly in copper-catalyzed synthesis. It serves as an intermediate in the direct Csp3-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones, which are important pharmaceutical intermediates .

Synthesis of N-Heterocycles

A synthetic application of related N-(pyridin-2-yl)imidates has been carried out for their conversion into N-heterocycles like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine. These transformations are facilitated by the presence of ethylenediamine and 1,3-diaminopropane, highlighting the compound’s role in the synthesis of complex organic structures .

properties

IUPAC Name

pyridin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(13-5-1-2-7-16-13)17-9-12(10-17)19-11-4-3-6-15-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMRLSHNNIZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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